4'-Azido-3'-O-methylthymidine
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Overview
Description
4’-Azido-3’-O-methylthymidine is a synthetic nucleoside analog derived from thymidine It is characterized by the presence of an azido group at the 4’ position and a methyl group at the 3’ position of the thymidine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Azido-3’-O-methylthymidine typically involves the modification of thymidine. One common method includes the introduction of an azido group at the 4’ position through nucleophilic substitution reactions. The reaction conditions often involve the use of azide salts such as sodium azide or potassium azide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile. The methylation at the 3’ position can be achieved using methylating agents such as methyl iodide under basic conditions .
Industrial Production Methods: While specific industrial production methods for 4’-Azido-3’-O-methylthymidine are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle azide compounds, which can be hazardous .
Chemical Reactions Analysis
Types of Reactions: 4’-Azido-3’-O-methylthymidine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through cycloaddition reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and products may vary.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or potassium azide in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Oxidation: Various oxidizing agents depending on the desired product.
Major Products:
Triazoles: Formed through cycloaddition reactions with alkynes.
Scientific Research Applications
4’-Azido-3’-O-methylthymidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and as a precursor in click chemistry reactions.
Biology: Employed in DNA sequencing techniques and as a probe in molecular biology studies.
Medicine: Investigated for its potential antiviral properties and as a component in the development of nucleoside analog drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4’-Azido-3’-O-methylthymidine involves its incorporation into nucleic acids. The azido group at the 4’ position interferes with the formation of phosphodiester linkages, thereby terminating the elongation of nucleic acid chains. This mechanism is similar to that of other nucleoside analogs, which act as chain terminators during DNA or RNA synthesis. The compound targets viral reverse transcriptase enzymes, making it a potential antiviral agent .
Comparison with Similar Compounds
Azidothymidine (AZT): Another nucleoside analog with an azido group, used as an antiretroviral drug.
3’-Azido-3’-deoxythymidine: Similar structure but lacks the methyl group at the 3’ position.
5-Methyluridine: A methylated nucleoside analog without the azido group
Uniqueness: 4’-Azido-3’-O-methylthymidine is unique due to the combination of the azido group at the 4’ position and the methyl group at the 3’ position. This dual modification enhances its chemical reactivity and potential biological activity compared to other similar compounds .
Properties
CAS No. |
140226-10-4 |
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Molecular Formula |
C11H15N5O5 |
Molecular Weight |
297.27 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-azido-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15N5O5/c1-6-4-16(10(19)13-9(6)18)8-3-7(20-2)11(5-17,21-8)14-15-12/h4,7-8,17H,3,5H2,1-2H3,(H,13,18,19)/t7-,8+,11+/m0/s1 |
InChI Key |
JJFPSTKXVFBFOY-VAOFZXAKSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@](O2)(CO)N=[N+]=[N-])OC |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)(CO)N=[N+]=[N-])OC |
Origin of Product |
United States |
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